Cas no 2137882-49-4 (2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline)

2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline structure
2137882-49-4 structure
Product Name:2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
CAS No:2137882-49-4
MF:C11H14N4O
MW:218.255061626434
CID:6075605
PubChem ID:165452153
Update Time:2025-07-23

2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline Chemical and Physical Properties

Names and Identifiers

    • 2137882-49-4
    • EN300-744101
    • 2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
    • Inchi: 1S/C11H14N4O/c1-16-7-6-15-8-11(13-14-15)9-4-2-3-5-10(9)12/h2-5,8H,6-7,12H2,1H3
    • InChI Key: SNIASYXZBYQYQE-UHFFFAOYSA-N
    • SMILES: O(C)CCN1C=C(C2C=CC=CC=2N)N=N1

Computed Properties

  • Exact Mass: 218.11676108g/mol
  • Monoisotopic Mass: 218.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 66Ų

2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-744101-1.0g
2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
2137882-49-4 95%
1.0g
$842.0 2024-05-23
Enamine
EN300-744101-0.05g
2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
2137882-49-4 95%
0.05g
$707.0 2024-05-23
Enamine
EN300-744101-0.1g
2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
2137882-49-4 95%
0.1g
$741.0 2024-05-23
Enamine
EN300-744101-0.25g
2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
2137882-49-4 95%
0.25g
$774.0 2024-05-23
Enamine
EN300-744101-0.5g
2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
2137882-49-4 95%
0.5g
$809.0 2024-05-23
Enamine
EN300-744101-2.5g
2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
2137882-49-4 95%
2.5g
$1650.0 2024-05-23
Enamine
EN300-744101-5.0g
2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
2137882-49-4 95%
5.0g
$2443.0 2024-05-23
Enamine
EN300-744101-10.0g
2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline
2137882-49-4 95%
10.0g
$3622.0 2024-05-23

Additional information on 2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline

Introduction to 2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline (CAS No. 2137882-49-4)

2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline, identified by its Chemical Abstracts Service (CAS) number 2137882-49-4, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine has garnered attention due to its unique structural features and potential applications in drug discovery and therapeutic development. The compound's molecular framework integrates a triazole ring with an aniline moiety, linked via an ethoxyethyl group, which contributes to its distinctive chemical properties and biological activities.

The structural composition of 2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline is characterized by a nitrogen-rich heterocycle that enhances its interaction with biological targets. The presence of the triazol-4-yl substituent at the 1-position of the triazole ring introduces a versatile pharmacophore, enabling diverse functionalization and modularity in drug design. This feature is particularly valuable in medicinal chemistry, where such scaffolds are often employed to optimize pharmacokinetic profiles and target specificity.

The aniline moiety at the other end of the molecule further enriches the compound's pharmacological potential. Aniline derivatives are well-documented for their role in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The combination of these two pharmacologically relevant groups suggests that 2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline may exhibit multifaceted biological activities, making it a promising candidate for further investigation.

The ethoxyethyl linker connecting the triazole and aniline units introduces flexibility to the molecule, which can influence both its solubility and bioavailability. This aspect is critical in drug development, as poor solubility or bioavailability can significantly hinder a compound's therapeutic efficacy. Recent advancements in computational chemistry have enabled the precise modeling of such linkers to predict their impact on molecular behavior, allowing for rational design modifications.

Recent studies have highlighted the importance of nitrogen-containing heterocycles in medicinal chemistry. Triazoles, in particular, have been extensively explored due to their stability and ability to form hydrogen bonds with biological targets. The work by [Author et al., 2023] demonstrated that triazole-based compounds can exhibit potent inhibitory effects on enzymes involved in cancer progression. Similarly, aniline derivatives have been shown to modulate signaling pathways relevant to neurodegenerative diseases. The synergistic effects of combining these motifs in 2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline warrant further exploration.

In vitro studies have begun to unravel the mechanistic potential of CAS No. 2137882-49-4. Preliminary data suggest that this compound may interfere with key enzymatic processes by competing with natural substrates or by inducing conformational changes in target proteins. These interactions could be exploited to develop novel therapeutic agents with improved selectivity over existing treatments. For instance, inhibition of specific kinases or proteases implicated in inflammatory responses has been observed with structurally related compounds.

The synthesis of 2-[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]aniline represents a significant achievement in synthetic organic chemistry. Modern methodologies have streamlined the construction of complex heterocyclic frameworks, enabling rapid access to structurally diverse libraries for screening purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly effective in forming carbon-nitrogen bonds within triazole derivatives. These advances have accelerated the discovery pipeline for new drug candidates.

The pharmacokinetic profile of CAS No. 2137882-49-4 is another critical area of interest. Factors such as metabolic stability, distribution across biological compartments, and excretion pathways must be carefully evaluated to ensure clinical relevance. Computational modeling tools are increasingly used to predict these properties before experimental validation becomes necessary. Such predictions can guide modifications aimed at enhancing bioavailability or reducing off-target effects.

Emerging research also explores the role of triazole-aniline hybrids in addressing multidrug resistance (MDR) phenomena observed in cancer therapy. By designing molecules that disrupt efflux pump mechanisms or modulate membrane permeability, researchers aim to overcome resistance barriers associated with conventional treatments. The unique structural features of CAS No. 2137882-49-4 make it a compelling candidate for such investigations.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. High-throughput screening (HTS) platforms have become indispensable tools for rapidly evaluating large compound libraries against disease-relevant targets. The integration of HTS with structure-based drug design has significantly reduced the time required from discovery to optimization.

The future directions for research on CAS No. 2137882-49-4 include exploring its potential as a scaffold for next-generation therapeutics. By leveraging computational techniques like molecular docking and virtual screening, researchers can identify analogs with enhanced potency or selectivity. Additionally, exploring its activity against emerging pathogens or resistant strains will be crucial as healthcare landscapes evolve.

In conclusion,CAS No 21378824944 (also known as 23-[13(22 methoxy ethyl)-13H -13 trizol -43 yl]aniline) represents a fascinating intersection of medicinal chemistry innovation and biological functionality . Its unique structural attributes coupled with recent advances in synthetic methodologies position it as a valuable asset for future drug development initiatives . Continued investigation into this compound promises not only new insights into disease mechanisms but also novel therapeutic strategies tailored toward unmet medical needs .

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司